3-(Iodomethyl)-2-oxaspiro[4.4]nonane
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Overview
Description
3-(Iodomethyl)-2-oxaspiro[4.4]nonane is a chemical compound with the molecular formula C8H13IO2 and a molecular weight of 268.09 g/mol This compound is characterized by its unique spirocyclic structure, which includes an iodomethyl group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a spirocyclic alcohol as the starting material, which is then treated with iodine and a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2-oxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under appropriate conditions.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Iodomethyl)-2-oxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2-oxaspiro[4.4]nonane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
- 3-(Chloromethyl)-2-oxaspiro[4.4]nonane
- 3-(Fluoromethyl)-2-oxaspiro[4.4]nonane
Uniqueness
3-(Iodomethyl)-2-oxaspiro[4.4]nonane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and potentially leading to different biological activities.
Properties
IUPAC Name |
3-(iodomethyl)-2-oxaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYMFNWQYTFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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